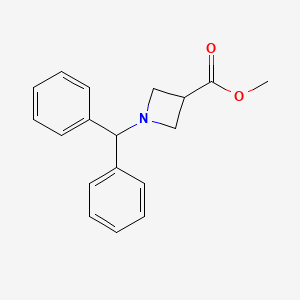

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Description

Historical Context and Discovery

The historical development of azetidine chemistry traces back to the late 19th century, with azetidine first synthesized in 1888, marking the beginning of systematic studies into four-membered nitrogen heterocycles. The evolution of azetidine derivatives, including methyl 1-(diphenylmethyl)azetidine-3-carboxylate, emerged from growing recognition of the unique properties conferred by ring strain in small heterocycles. Early research in the field was driven by comparisons with aziridines, which possessed higher ring strain but proved more difficult to handle, leading scientists to explore azetidines as more stable yet still reactive alternatives.

The specific compound this compound gained prominence through systematic investigations into protected azetidine derivatives. The diphenylmethyl (benzhydryl) protecting group strategy emerged as a particularly effective approach for stabilizing azetidine intermediates while maintaining their synthetic utility. Historical patents from the 1980s and 1990s documented novel processes for preparing azetidine derivatives using diphenylmethyl protection, establishing foundational methodologies that continue to influence contemporary synthetic approaches.

The discovery and development of this compound reflects broader trends in heterocyclic chemistry, where researchers sought to harness the reactivity of strained ring systems while achieving practical synthetic accessibility. Early synthetic routes involved multi-step processes starting from readily available amine precursors, with the diphenylmethyl group serving both as a protecting element and a means of enhancing crystallinity and purification characteristics of intermediate compounds. These historical developments laid the groundwork for modern applications where this compound serves as a key intermediate in pharmaceutical synthesis and materials chemistry.

Classification and Nomenclature

This compound belongs to the broad classification of saturated four-membered nitrogen heterocycles known as azetidines. Within this classification system, the compound is specifically categorized as a substituted azetidine-3-carboxylate ester, distinguished by the presence of both a carboxylate functional group at the 3-position and a diphenylmethyl substituent on the nitrogen atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base name "azetidine" indicates the four-membered saturated nitrogen heterocycle, with positional numbering beginning from the nitrogen atom.

The compound is known by several synonymous names, reflecting different nomenclature conventions and commercial designations. The primary Chemical Abstracts Service name is "3-azetidinecarboxylic acid, 1-(diphenylmethyl)-, methyl ester," which explicitly describes the structural features in systematic nomenclature. Alternative names include "methyl 1-benzhydrylazetidine-3-carboxylate," where "benzhydryl" serves as the common name for the diphenylmethyl group. Commercial suppliers often use variations such as "1-benzhydryl-azetidine-3-carboxylic acid methyl ester" or "methyl 1-diphenylmethyl-3-azetidinecarboxylate".

The molecular formula C18H19NO2 reflects the presence of eighteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is established as 281.3 grams per mole, with the Chemical Abstracts Service registry number 53871-06-0 providing unique identification. The compound's classification within chemical databases includes categories such as heterocyclic compounds, nitrogen-containing organic compounds, and carboxylate esters, facilitating systematic organization and retrieval in chemical literature.

Structure-Function Relationship in Azetidine Chemistry

The structural characteristics of this compound are fundamentally defined by the inherent ring strain of the azetidine core, which imparts approximately 25.4 kilocalories per mole of strain energy. This ring strain positions azetidines strategically between the highly reactive but unstable aziridines (27.7 kilocalories per mole) and the stable but unreactive pyrrolidines (5.4 kilocalories per mole), creating a unique reactivity profile that enables controlled chemical transformations. The four-membered ring geometry enforces specific bond angles and distances that deviate significantly from ideal tetrahedral arrangements, generating internal stress that can be released through ring-opening reactions under appropriate conditions.

The diphenylmethyl substituent on the nitrogen atom serves multiple structural and functional roles beyond simple protection. The bulky aromatic system provides steric hindrance that influences the conformational preferences of the azetidine ring, while the electron-withdrawing nature of the benzhydryl group modulates the basicity of the nitrogen atom. This substitution pattern affects both the stability of the compound and its reactivity toward electrophilic and nucleophilic reagents. The presence of the diphenylmethyl group also enhances the compound's crystallinity and facilitates purification through conventional organic chemistry techniques.

The carboxylate ester functionality at the 3-position introduces additional electronic and steric considerations that influence the overall molecular behavior. The electron-withdrawing nature of the ester group affects the distribution of electron density around the azetidine ring, potentially stabilizing certain conformations while destabilizing others. This substitution pattern also provides a handle for further synthetic elaboration, as the ester group can be subjected to hydrolysis, reduction, or other transformations to generate diverse functional derivatives. The combination of ring strain, protective substitution, and functional group versatility makes this compound particularly valuable as a synthetic intermediate.

Recent computational and experimental studies have revealed that the structure-function relationships in azetidine derivatives are highly sensitive to substitution patterns and electronic effects. The presence of electron-withdrawing groups such as carboxylates can significantly alter the reactivity of the strained ring system, directing regioselectivity in ring-opening reactions and influencing the stability of intermediates formed during chemical transformations. These insights have informed the design of new synthetic methodologies that exploit the unique structural features of compounds like this compound.

Significance in Modern Chemical Research

This compound has gained substantial significance in contemporary chemical research due to its unique position as a versatile synthetic intermediate in medicinal chemistry and materials science. The compound serves as a key building block in the synthesis of pharmaceutically relevant molecules, where the azetidine ring system offers distinct advantages in terms of molecular rigidity, lipophilicity, and bioisosterism compared to traditional heterocycles. Recent drug discovery campaigns have increasingly incorporated azetidine-containing scaffolds, recognizing their potential to modulate biological activity and improve pharmacokinetic properties of therapeutic agents.

The synthetic utility of this compound extends beyond pharmaceutical applications to encompass materials chemistry and polymer science. The strained ring system provides reactive sites for polymerization reactions, while the diphenylmethyl group offers opportunities for supramolecular assembly and crystalline packing arrangements. Research groups have utilized azetidine derivatives in the development of novel polymeric materials with unique mechanical and optical properties, taking advantage of the inherent rigidity and strain-release characteristics of the four-membered ring.

Modern synthetic methodologies have evolved to accommodate the unique reactivity profile of this compound, with recent developments focusing on strain-release chemistry and transition-metal-catalyzed transformations. Advanced techniques such as photoredox catalysis, continuous flow chemistry, and microreactor technology have been applied to optimize the synthesis and functionalization of this compound. These methodological advances have improved yields, reduced reaction times, and enhanced the overall sustainability of synthetic processes involving azetidine derivatives.

The compound's significance is further evidenced by its role in fundamental studies of ring strain and reactivity. Researchers have used this compound as a model system to investigate the relationship between molecular structure and chemical reactivity in strained heterocycles. These studies have provided insights into the factors controlling regioselectivity, stereoselectivity, and reaction mechanisms in small ring chemistry, contributing to broader understanding of structure-reactivity relationships in organic chemistry.

| Research Application | Significance | Key Features |

|---|---|---|

| Pharmaceutical Synthesis | High | Bioisosterism, molecular rigidity |

| Materials Chemistry | Moderate | Strain-release polymerization |

| Fundamental Studies | High | Model system for ring strain |

| Synthetic Methodology | High | Versatile intermediate |

Contemporary research continues to explore new applications for this compound, with particular emphasis on sustainable synthesis methods and novel therapeutic targets. The compound's unique structural features and reactivity profile position it as an important tool in the ongoing development of next-generation pharmaceuticals and advanced materials, ensuring its continued relevance in modern chemical research endeavors.

Properties

IUPAC Name |

methyl 1-benzhydrylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-18(20)16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJNDJUSCWVDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374936 | |

| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-06-0 | |

| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid

The most direct method involves esterifying 1-(diphenylmethyl)azetidine-3-carboxylic acid with methanol in the presence of acid catalysts or activating agents.

Nucleophilic Substitution Route

An alternative approach involves nucleophilic substitution on azetidine derivatives:

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| Nucleophilic substitution | Methyl azetidine-3-carboxylate hydrochloride + Diphenylmethyl chloride or related chlorinated intermediates + Base (K₂CO₃ or DIEA) + Solvent (acetonitrile or methanol) | Reaction at room temperature to 60°C, 3 hours to overnight | Moderate to high yields, purification by silica gel chromatography |

- Acetonitrile is favored for faster kinetics, while methanol improves solubility of intermediates.

- Moisture control and anhydrous conditions are critical to minimize hydrolysis and byproduct formation.

Protection and Deprotection Strategies

In some synthetic routes, the azetidine nitrogen is protected with tert-butoxycarbonyl (Boc) groups before further functionalization:

Hydrogenation and Catalytic Methods

Hydrogenation is used for selective reduction or deprotection steps:

- Catalytic hydrogenation is employed to reduce intermediates or remove protecting groups without affecting the azetidine ring.

Reaction Conditions Optimization and Byproduct Minimization

Key parameters influencing the synthesis include:

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The diphenylmethyl group enhances lipophilicity and stability of the azetidine ring, but its introduction requires careful control to avoid side reactions such as hydrolysis or dimerization.

- Trimethylsilyldiazomethane is a preferred methylating agent for ester formation due to its mildness and high yield, avoiding harsh acidic conditions that can degrade the azetidine ring.

- Boc protection is useful for multi-step syntheses, especially when further functionalization or purification is required.

- Hydrogenolysis with palladium catalysts in the presence of tertiary amines like triethylamine prevents formation of unwanted dimers and facilitates clean product isolation.

- Silica gel column chromatography remains the standard purification technique, with solvent gradients tailored to the compound’s polarity.

Chemical Reactions Analysis

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS: 887591-82-4)

- Molecular Formula: C₂₀H₂₁NO₂

- Molecular Weight : 307.39 g/mol

- Key Differences : Replacement of the methyl ester with an ethyl ester increases hydrophobicity and molecular weight. This analog is used in similar synthetic pathways but may exhibit altered pharmacokinetic properties due to ester group variation .

Methyl 1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)azetidine-3-carboxylate (Compound 39)

- Molecular Formula : C₂₃H₂₄F₃N₃O₄S

- Molecular Weight : 518.13 g/mol

- Key Differences : Incorporation of a sulfonyl group and a trifluoromethylpyrazole moiety enhances electronic complexity. The sulfonyl group increases polarity, while the trifluoromethyl group improves metabolic stability. Reported melting point: 130.6–132.8 °C .

Methyl 1-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)azetidine-3-carboxylate (2t)

- Molecular Formula: C₁₁H₁₄INO₂

- Molecular Weight : 335.14 g/mol

- Synthesized in 77% yield via coupling reactions .

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate trifluoroacetate (CAS: 2361645-34-1)

Table 1: Comparative Analysis of Key Properties

Biological Activity

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (MDAC) is an organic compound classified as an azetidine, featuring a four-membered cyclic amine structure. Its molecular formula is , with a molecular weight of approximately 281.35 g/mol. This compound has garnered attention for its potential biological activities, which are primarily linked to its unique structural features, including the diphenylmethyl group and carboxylate ester functionality.

Structural Characteristics

The structural arrangement of MDAC contributes significantly to its chemical properties and biological interactions:

- Azetidine Ring : The four-membered nitrogen-containing heterocycle is known for its presence in various natural products and pharmaceuticals.

- Diphenylmethyl Group : This moiety enhances the lipophilicity of the compound, potentially improving its membrane permeability.

- Carboxylate Ester Functionality : This feature is crucial for the compound's reactivity and interaction with biological targets.

The biological activity of MDAC is thought to involve its interaction with various biomolecules, including enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific molecular targets, modulating their activity. However, detailed studies on the exact mechanisms remain limited.

Biological Studies and Findings

Recent research has focused on the biological implications of azetidine derivatives, including MDAC. Here are some key findings:

- Cellular Activity : MDAC has been evaluated for its effects on cancer cell lines, particularly those harboring active STAT3, which promotes tumor cell proliferation and survival. While some azetidine analogues demonstrated potent activity in cell-free assays, their cellular potency was often lower due to poor membrane permeability associated with polar groups like carboxylates .

- Comparative Analysis : In studies comparing MDAC with other azetidine derivatives, methyl esters showed improved cellular activities compared to their acid counterparts. This suggests that modifying the carboxylate group can enhance membrane permeability and overall bioactivity .

- Potential Therapeutic Applications : The unique structure of MDAC positions it as a promising candidate in medicinal chemistry for developing novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Table 1: Comparison of Biological Activities of Azetidine Derivatives

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Azetidine ring, diphenylmethyl group | Potential anti-cancer activity | Requires further investigation |

| Methyl 2-(diphenylmethyl)-4-hydroxybutanoate | Different ring structure | Anti-inflammatory | Broader carbon chain |

| 1-Benzhydryl-2-pyrrolidinone | Pyrrolidinone ring | Potential analgesic | Different ring system |

Table 2: Summary of Research Findings on MDAC

| Study Focus | Findings | Implications |

|---|---|---|

| Cellular Assays | Weak activity against breast cancer cells at high concentrations (up to 10 μM) | Indicates need for structural modifications to enhance potency |

| Interaction Studies | Preliminary data suggest interactions with specific enzymes and receptors are possible | Highlights potential for drug design targeting specific pathways |

Case Studies

While specific case studies focusing exclusively on MDAC are scarce, research into related azetidine compounds provides insights into its potential applications:

- Azetidine Amides : A study highlighted the synthesis and evaluation of novel azetidine amides as STAT3 inhibitors. Although these compounds exhibited low cellular activities due to structural limitations, they underscore the importance of optimizing chemical structures to improve pharmacological profiles .

- Mechanistic Insights : Research into the mechanisms by which azetidines interact with biological systems has shown that modifications can significantly alter their efficacy and safety profiles .

Q & A

What are the established synthetic routes for Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, and what are their key reaction conditions?

Level: Basic

Answer:

The compound is typically synthesized via nucleophilic substitution reactions. For example, methyl azetidine-3-carboxylate hydrochloride reacts with chlorinated intermediates (e.g., 13a or 13b) in solvents like acetonitrile or methanol, using bases such as K₂CO₃ or DIEA to deprotonate intermediates. Reaction times range from 3 hours to overnight, with purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) yielding white or off-white solids . Key conditions include:

- Solvent selection : Acetonitrile for faster kinetics, methanol for higher solubility of intermediates.

- Temperature : Room temperature for initial mixing, followed by heating (e.g., 60°C) to drive reactions to completion.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure .

How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Level: Advanced

Answer:

Byproduct formation often arises from competing hydrolysis or undesired substitutions. Strategies include:

- Solvent optimization : Acetone improves miscibility with aqueous phases, reducing mass transfer barriers and minimizing hydrolysis of intermediates (e.g., diphenylmethyl chloride) .

- Temperature control : Lower temperatures (e.g., 100°C instead of 120°C) reduce thermal degradation while maintaining reactivity .

- Residence time adjustment : Extended reaction times (e.g., 45 minutes to 20 hours) ensure complete conversion of intermediates like diphenylmethanol to diphenylmethyl chloride .

- Moisture management : Use of anhydrous solvents and inert atmospheres prevents hydrolysis of sensitive intermediates (e.g., azetidine esters) .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

- ¹H NMR : In CDCl₃ or MeOD-d₄, key signals include:

- Azetidine ring protons: δ 3.5–4.0 ppm (multiplet, coupling constants J = 8–10 Hz).

- Diphenylmethyl group: δ 7.2–7.4 ppm (aromatic protons) and δ 4.5–5.0 ppm (CHPh₂) .

- LC-MS : Confirms molecular ion peaks ([M+H]⁺) and purity (>95% by HPLC).

- FT-IR : Esters show C=O stretches at ~1720 cm⁻¹; azetidine rings exhibit C-N stretches at ~1250 cm⁻¹ .

How can purification challenges due to hygroscopic intermediates be addressed?

Level: Advanced

Answer:

Hygroscopic intermediates (e.g., methyl azetidine-3-carboxylate hydrochloride) require:

- Rapid workup : Immediate drying under vacuum post-extraction to prevent water absorption .

- Column chromatography : Use of silica gel with low-polarity solvents (e.g., hexane/ethyl acetate) to separate esters from polar byproducts.

- Lyophilization : For final products, freeze-drying ensures stability and removes trace solvents .

- Storage : Anhydrous conditions (desiccators with P₂O₅) at -20°C prevent degradation .

What role does the diphenylmethyl group play in the compound's reactivity?

Level: Advanced

Answer:

The diphenylmethyl group:

- Steric effects : Hinders nucleophilic attack at the azetidine nitrogen, directing reactivity to the ester moiety .

- Stability : Protects the azetidine ring from ring-opening under acidic conditions (e.g., during hydrolysis to carboxylic acids) .

- Radiolabeling compatibility : Facilitates incorporation of ¹⁸F or other isotopes in derivatives for in vivo imaging studies .

What methodologies are used to assess the compound's stability in biological matrices?

Level: Advanced

Answer:

- In vitro plasma stability assays : Incubate the compound in rat/human plasma at 37°C, followed by LC-MS analysis to track degradation over 24 hours .

- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., ester hydrolysis or azetidine ring modification) .

- pH stability studies : Test solubility and degradation kinetics in buffers (pH 1–9) to simulate gastrointestinal conditions .

How is the compound utilized in radiopharmaceutical precursor synthesis?

Level: Advanced

Answer:

The ester group serves as a handle for introducing radiolabels (e.g., ¹⁸F) via:

- Nucleophilic substitution : Replace the methyl ester with ¹⁸F-fluoride using K₂CO₃/Kryptofix in DMF .

- Reductive amination : React the azetidine nitrogen with ¹⁸F-labeled aldehydes (e.g., ¹⁸F-FDG) in the presence of NaBH₃CN .

- In vivo evaluation : Radiolabeled derivatives are assessed for biodistribution in animal models via PET imaging .

What are the critical safety considerations for handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes with water for 15 minutes; seek medical attention if ingested .

How can researchers validate the stereochemical purity of derivatives?

Level: Advanced

Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical rotation : Compare [α]D values with literature data for azetidine derivatives .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

What synthetic modifications enhance the compound's bioavailability?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.